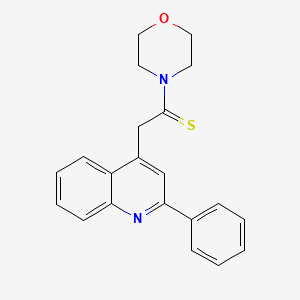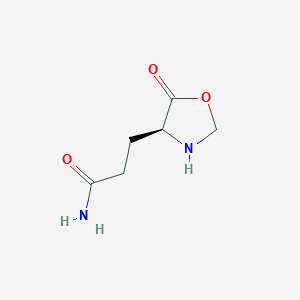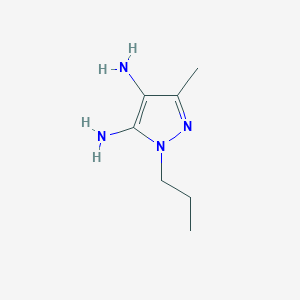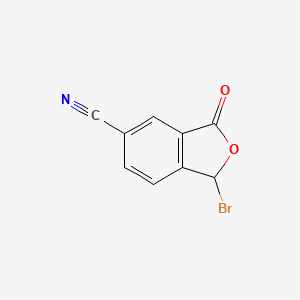
1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C9H4BrNO2 and a molecular weight of 238.04 g/mol . It is also known by the synonym 3-bromo-6-cyanophthalide . This compound is characterized by its unique structure, which includes a bromine atom, a nitrile group, and a dihydroisobenzofuran ring system.
Méthodes De Préparation
The synthesis of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile . The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound’s unique structure makes it a valuable tool in the study of biological pathways and potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and other organic reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with similar compounds such as:
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromo-6-cyanophthalide: Another synonym for the compound, highlighting its structural features.
This compound’s unique combination of functional groups and ring system sets it apart from other similar compounds, making it a valuable asset in various fields of research and industry.
Propriétés
Numéro CAS |
89877-63-4 |
|---|---|
Formule moléculaire |
C9H4BrNO2 |
Poids moléculaire |
238.04 g/mol |
Nom IUPAC |
1-bromo-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4BrNO2/c10-8-6-2-1-5(4-11)3-7(6)9(12)13-8/h1-3,8H |
Clé InChI |
CDKBUJVKCXGMMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=O)OC2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


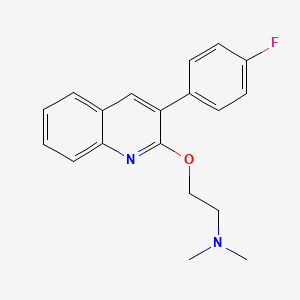
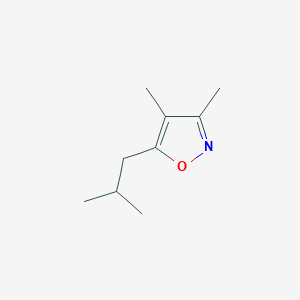
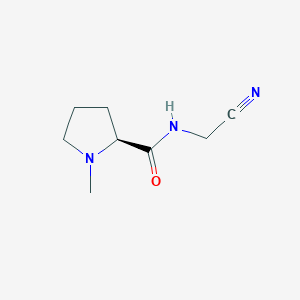
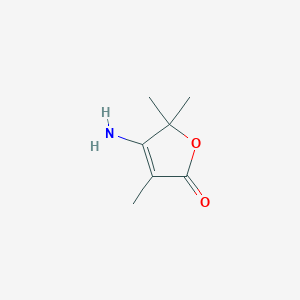
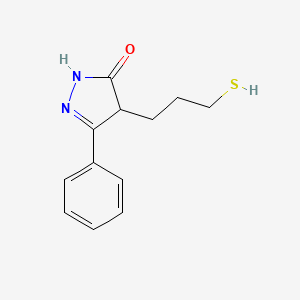
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
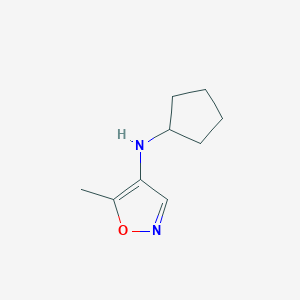
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
